molecular formula C2H5I B1600969 Iodoethane-2-13C CAS No. 54073-41-5

Iodoethane-2-13C

Cat. No.: B1600969
CAS No.: 54073-41-5
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-OUBTZVSYSA-N
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Description

. It contains a carbon-13 atom at the second position of the ethyl group, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoethane-2-13C can be synthesized through several methods, including halogenation of ethyl-2-13C alcohol or the reaction of ethyl-2-13C bromide with sodium iodide in an appropriate solvent. The reaction conditions typically involve the use of a copper stabilizer to prevent decomposition and ensure high purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process is optimized to achieve high yields and maintain the isotopic purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Iodoethane-2-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized to form ethyl-2-13C carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce ethyl-2-13C alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium cyanide or sodium azide, to produce different derivatives.

Major Products Formed:

  • Ethyl-2-13C Carboxylic Acid: Formed through oxidation reactions.

  • Ethyl-2-13C Alcohol: Produced via reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Iodoethane-2-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various experiments.

  • Chemistry: Used as a reagent in organic synthesis and mechanistic studies.

  • Biology: Employed in metabolic studies to trace the fate of labeled compounds in biological systems.

  • Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

  • Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

Iodoethane-2-13C is often compared with other isotopically labeled compounds, such as Iodoethane-1-13C and Iodoethane-13C2,d5. These compounds differ in the position and number of carbon-13 atoms, which can affect their reactivity and applications.

  • Iodoethane-1-13C: Contains a carbon-13 atom at the first position of the ethyl group.

  • Iodoethane-13C2,d5: Contains two carbon-13 atoms and five deuterium atoms.

The uniqueness of this compound lies in its specific labeling at the second position, which makes it particularly useful for certain types of research studies.

Properties

IUPAC Name

iodo(213C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480511
Record name Iodoethane-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54073-41-5
Record name Iodoethane-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54073-41-5
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Synthesis routes and methods I

Procedure details

A solution of 1-iodoethane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmole) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) was added, and heated to 50° C. for 18 hours. An additional aliquot of 1-iodoethane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
Quantity
435 mg
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Reaction Step One
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6 mL
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40 μL
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40 μL
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80 μL
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200 μL
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1 mL
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Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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